molecular formula C15H13N5OS B4099017 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B4099017
M. Wt: 311.4 g/mol
InChI Key: YPAQTZDMUAXTTF-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a tetrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds within this structural class have demonstrated significant promise in scientific studies, particularly in the fields of infectious disease and neuroscience. Researchers will find value in this compound for building new chemical libraries or investigating structure-activity relationships. The incorporation of both methoxyphenyl and thiophene rings is of specific interest, as these motifs are frequently found in bioactive molecules. Tetrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antimicrobial properties, showing activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . Furthermore, structurally similar analogs, specifically those combining a tetrazole fragment with a thiophene ring, have been investigated for their potent antidepressant activity in preclinical models, potentially acting through the modulation of serotonin (5-HT) pathways in the brain . This product is intended for research applications only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(3-methoxyphenyl)-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-21-11-5-2-4-10(8-11)12-9-13(14-6-3-7-22-14)20-15(16-12)17-18-19-20/h2-9,13H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAQTZDMUAXTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization with sodium azide in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Research indicates that 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential : In vitro studies have shown that derivatives of tetrazolo-pyrimidines can inhibit cancer cell proliferation. The specific mechanisms may involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various tetrazolo-pyrimidine derivatives, including this compound. The results showed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, with values indicating potent activity comparable to established antibiotics.

Case Study 2: Anticancer Research

In another research effort, the anticancer properties of this compound were explored against human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic cells. Additionally, Western blot analysis confirmed the upregulation of pro-apoptotic proteins.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties
Compound Name Substituents (Position 5/7) Core Heterocycle Melting Point (°C) Yield (%) Key References
Target Compound 3-Methoxyphenyl / Thiophen-2-yl Tetrazolo[1,5-a]pyrimidine Not Reported Not Reported
5-(3-Chlorophenyl)-7-(1H-imidazol-4-yl) 3-Chlorophenyl / Imidazol-4-yl Tetrazolo[1,5-a]pyrimidine 214–216 62
5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl) 4-Bromophenyl / 2,4-Dimethoxyphenyl Tetrazolo[1,5-a]pyrimidine Not Reported Not Reported
7-(4-Chlorophenyl)-5-(thiophen-2-yl) Thiophen-2-yl / 4-Chlorophenyl Triazolo[1,5-a]pyrimidine Not Reported Not Reported
5-(2-Methoxyphenyl)-7-(trifluoromethyl) 2-Methoxyphenyl / Trifluoromethyl Pyrazolo[1,5-a]pyrimidine Not Reported Not Reported

Key Observations :

  • Conversely, electron-withdrawing groups (e.g., chloro in ) may increase melting points due to stronger intermolecular interactions.
  • Heterocycle Influence : Triazolo and pyrazolo analogs (e.g., ) exhibit distinct electronic properties and reactivity compared to tetrazolo derivatives, impacting their biological and chemical applications.

Key Observations :

  • The target compound’s catalyst-free synthesis avoids toxic reagents but may yield less (e.g., 62% for ) compared to iodine-catalyzed (up to 90% ) or solvent-free methods (up to 95% ).
  • Solvent-free protocols align with green chemistry principles, though applicability varies with substituent compatibility.
Quantum Chemical and Application-Based Comparisons

Corrosion Inhibition :

  • Tetrazolo[1,5-a]pyrimidines with electron-donating groups (e.g., methoxy, thiophene) exhibit lower energy gaps (ΔE = HOMO-LUMO), enhancing electron donation to metal surfaces . The target compound’s thiophene moiety likely improves adsorption compared to chloro-substituted analogs .

Biological Activity

The compound 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

  • Molecular Formula : C12_{12}H10_{10}N4_{4}S
  • Molecular Weight : 246.30 g/mol
  • IUPAC Name : this compound

This structure features a tetrazole ring fused with a pyrimidine, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)% Inhibition
B1NCI-H19750.297 ± 0.02496.70
B2A549>50<36.0
B3NCl-H460>50<36.0

These findings suggest that the compound may selectively target specific cancer cells, particularly those with mutations in the EGFR gene .

Renin Inhibition

Another notable biological activity is the inhibition of renin, an enzyme involved in blood pressure regulation. The compound demonstrated potent renin inhibitory activity, making it a candidate for treating hypertension and related cardiovascular conditions .

The proposed mechanisms by which This compound exerts its biological effects include:

  • EGFR Inhibition : Compounds with similar structures have been shown to inhibit EGFR tyrosine kinase activity, leading to reduced proliferation of cancer cells.
  • Renin-Angiotensin System Modulation : By inhibiting renin activity, the compound may lower angiotensin II levels, resulting in vasodilation and decreased blood pressure.

Case Studies

Several studies have investigated the effects of this compound and its analogs:

  • A study evaluating the anticancer effects of various pyrimidine derivatives found that modifications in the chemical structure significantly impacted their cytotoxicity against cancer cell lines .
  • Another research highlighted the potential use of similar compounds in managing hypertension due to their renin-inhibitory properties .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine?

Answer:
The synthesis typically involves cyclization reactions of dihydropyrimidine precursors with azides or thiones, as seen in related tetrazolo[1,5-a]pyrimidine derivatives. Key steps include:

  • Cyclization with sodium azide (e.g., cyclization of dihydropyrimidine-2-thiones under reflux conditions) .
  • Ionic liquid-mediated synthesis for improved regioselectivity and reduced reaction time, as demonstrated for trifluoromethyl-substituted analogs .
  • Use of TMDP (tetramethylenediamine piperazine) as a catalyst in molten-state or solvent systems (ethanol/water mixtures) to enhance yields, though reagent toxicity and availability (e.g., piperidine restrictions) must be considered .

Basic: How is the structural characterization of this compound performed?

Answer:
Structural validation relies on:

  • Single-crystal X-ray diffraction (XRD) to confirm the dihydrotetrazolo-pyrimidine core and substituent orientations, as shown in crystallographic studies of ethyl carboxylate analogs .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve methoxyphenyl and thiophenyl substituents, with characteristic shifts for aromatic protons (6.5–8.5 ppm) and methyl/methoxy groups (~3.8 ppm) .
  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Complementary techniques : Use XRD to validate static structures and variable-temperature NMR to probe dynamic behavior .
  • Density Functional Theory (DFT) calculations to model NMR chemical shifts, accounting for solvent effects and comparing with experimental data .
  • Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .

Advanced: What strategies optimize reaction yields in the synthesis of this compound?

Answer:
Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol/water mixtures reduce side reactions .
  • Catalyst screening : Ionic liquids (e.g., [BMIM]BF4_4) improve regioselectivity in azide cyclization steps .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
  • Reagent purity : Use freshly distilled azide reagents to avoid byproducts from degraded precursors .

Basic: What structural features influence the reactivity of this compound?

Answer:
Key reactivity determinants include:

  • Electron-rich thiophene and methoxyphenyl groups : Enhance susceptibility to electrophilic substitution at the thiophene C5 position .
  • Dihydrotetrazolo-pyrimidine core : Partial saturation increases flexibility, enabling ring-opening reactions under acidic conditions .
  • Tetrazole ring : Participates in coordination chemistry with metal ions, relevant for catalytic or medicinal applications .

Advanced: How can computational modeling predict biological target interactions for this compound?

Answer:
Computational approaches include:

  • Molecular docking : Screen against purine-binding enzymes (e.g., kinases) using PyMOL or AutoDock, leveraging its structural similarity to purine analogs .
  • Molecular Dynamics (MD) simulations : Assess binding stability of the thiophen-2-yl group in hydrophobic pockets, as seen in related pyrazolo-pyrimidines .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity .

Advanced: What factors contribute to low yields in cyclization steps during synthesis?

Answer:
Common issues and solutions:

  • Impure intermediates : Recrystallize dihydropyrimidine precursors before cyclization .
  • Competitive side reactions : Use excess sodium azide (1.2–1.5 equiv) to favor tetrazole formation over thiourea byproducts .
  • Oxygen sensitivity : Conduct reactions under inert gas (N2_2) to prevent oxidation of the dihydro core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(3-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

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